(1,1'-Biphenyl)-4-amine, 2,3'-dimethyl-

Description

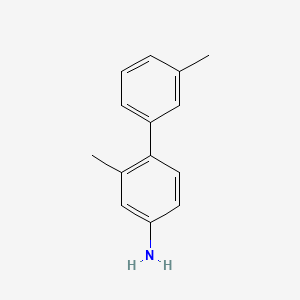

“(1,1'-Biphenyl)-4-amine, 2,3'-dimethyl-” is a biphenyl derivative featuring an amine group (-NH₂) at the 4-position of the first benzene ring and methyl (-CH₃) substituents at the 2-position of the first ring and 3'-position of the second ring. Biphenyl amines are pivotal intermediates in pharmaceuticals, agrochemicals, and organic electronics due to their aromaticity and reactivity .

Properties

CAS No. |

73728-77-5 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

3-methyl-4-(3-methylphenyl)aniline |

InChI |

InChI=1S/C14H15N/c1-10-4-3-5-12(8-10)14-7-6-13(15)9-11(14)2/h3-9H,15H2,1-2H3 |

InChI Key |

WMYRUWPFTQXXSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=C(C=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- typically involves the following steps:

Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

Reduction of Nitro Groups: The nitro groups are then reduced to amine groups using reducing agents such as iron powder and hydrochloric acid.

Methylation: The biphenyl amine is methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the methyl groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reducing agents may be used to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: The compound can be reduced further to form various amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Studied for its potential interactions with biological macromolecules.

Medicine:

- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry:

- Utilized in the production of dyes and pigments.

- Employed in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl core can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N,N-Dimethyl-[1,1'-biphenyl]-4-amine (CAS 1137-79-7)

- Structure : Amine group at the 4-position of the first ring, with dimethylation (-N(CH₃)₂) replacing the primary amine.

- Molecular Formula : C₁₄H₁₅N; Molecular Weight : 197.28 g/mol .

- Synthesis : Prepared via Suzuki coupling of 4-bromo-N,N-dimethylaniline with arylboronic acids under cobalt catalysis .

- Properties :

- Contrast : The dimethylation eliminates hydrogen-bonding capability, reducing reactivity in condensation or coordination reactions compared to “2,3'-dimethyl-” derivatives .

4'-Trifluoromethyl-[1,1'-biphenyl]-4-amine (TFBA, CAS 57688-34-3)

- Structure : Trifluoromethyl (-CF₃) at the 4'-position of the second ring and a primary amine at the 4-position of the first ring.

- Applications : Acts as a ligand and chiral selector in catalysis. The electron-withdrawing CF₃ group enhances thermal stability and alters electronic properties .

- Contrast :

Fluorinated Derivatives (e.g., 2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine)

- Structure : Fluorine substituents at multiple positions (e.g., 2, 3', 5).

- Molecular Weight : 223.20 g/mol (C₁₂H₈F₃N) .

- Properties :

- Fluorine’s electronegativity increases oxidative stability and lipophilicity.

- Used in medicinal chemistry for metabolic resistance and bioavailability enhancement.

- Contrast : Fluorine’s strong electron-withdrawing effects reduce ring activation, opposing the methyl group’s electron-donating behavior in “2,3'-dimethyl-” .

Organotellurium and Organomercury Derivatives

- Structure: [1,1'-Biphenyl]-4-amine derivatives complexed with Hg or Te (e.g., (4-amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride) .

- Applications : Studied for semiconductor properties and catalytic activity. DFT calculations show enhanced stability and tunable HOMO-LUMO gaps .

- Contrast: Heavy atoms (Hg, Te) introduce toxicity and alter electronic properties significantly, unlike the non-metallic methyl substituents in “2,3'-dimethyl-” .

Physicochemical Properties and Spectroscopic Data

*Inferred based on methyl-substituted biphenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.